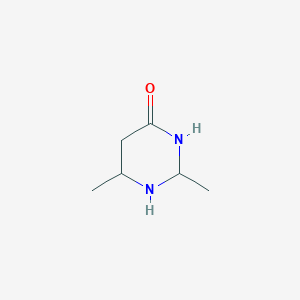
2,6-Dimethyl-1,3-diazinan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-6-hydroxypyrimidine is a heterocyclic organic compound with the molecular formula C6H8N2O It is a derivative of pyrimidine, characterized by the presence of two methyl groups at positions 2 and 4, and a hydroxyl group at position 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-6-hydroxypyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of guanidine hydrochloride with ethyl cyanoacetate in the presence of sodium methoxide, followed by heating to reflux. The resulting product is then treated with formic acid or acetic acid to yield 2,4-Dimethyl-6-hydroxypyrimidine .
Industrial Production Methods: In industrial settings, the production of 2,4-Dimethyl-6-hydroxypyrimidine may involve the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride, followed by neutralization with ammonia water. This method is advantageous due to its high recovery rate and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dimethyl-6-hydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidinones.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group, to form various substituted pyrimidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydride and substituted phenylboronic acids are used in nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include substituted pyrimidines, pyrimidinones, and dihydropyrimidines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,4-Dimethyl-6-hydroxypyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Medicine: This compound is investigated for its potential use in developing anti-tubercular drugs and other therapeutic agents
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-6-hydroxypyrimidine involves its interaction with specific molecular targets. For instance, in anti-tubercular applications, it acts as an inhibitor of dihydrofolate reductase, an enzyme crucial for the synthesis of nucleotides in Mycobacterium tuberculosis. This inhibition disrupts the bacterial DNA synthesis, leading to its antimicrobial effects .
Comparación Con Compuestos Similares
2,6-Dimethyl-4-pyrimidinol: Similar in structure but differs in the position of the hydroxyl group.
2,4-Diamino-6-hydroxypyrimidine: Contains amino groups instead of methyl groups at positions 2 and 4
Uniqueness: 2,4-Dimethyl-6-hydroxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C6H12N2O |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
2,6-dimethyl-1,3-diazinan-4-one |
InChI |
InChI=1S/C6H12N2O/c1-4-3-6(9)8-5(2)7-4/h4-5,7H,3H2,1-2H3,(H,8,9) |
Clave InChI |
UWLNVQOHTXGXDH-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)NC(N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one](/img/structure/B15134630.png)
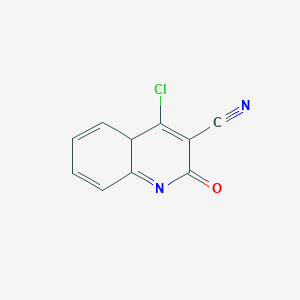
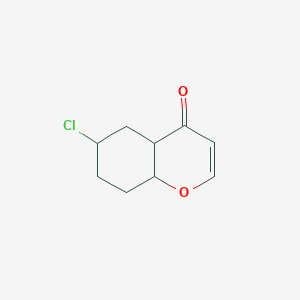
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15134655.png)
![3,3-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2H-indole-1-carboxamide](/img/structure/B15134660.png)
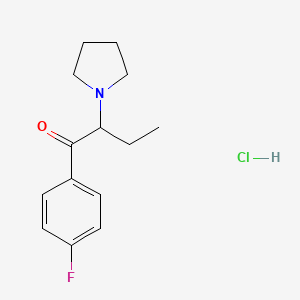
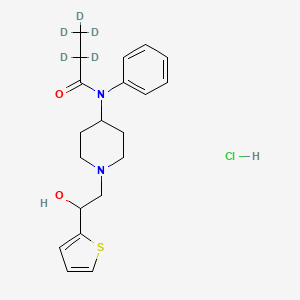
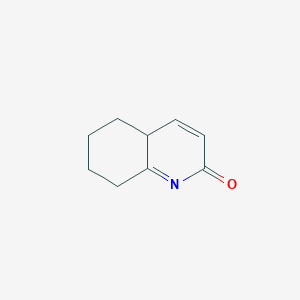
![6-fluoro-6H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B15134689.png)
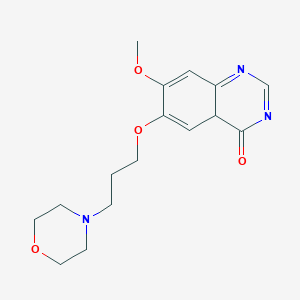
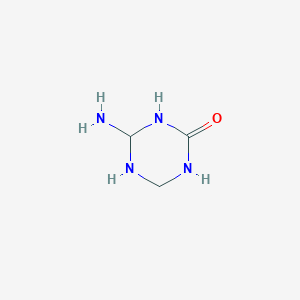
![[1]Benzothieno[2,3-d]pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-(4-morpholinylmethyl)-](/img/structure/B15134707.png)
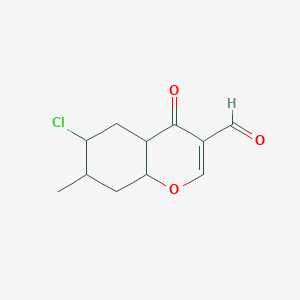
![ethyl 4-hydroxy-6-oxo-3aH-thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B15134716.png)
